1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole
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Overview
Description
1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the first position, a thiophene ring at the fifth position, and a trifluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole typically involves the reaction of 1-methyl-3-(trifluoromethyl)pyrazole with thiophene derivatives. One common method includes the lithiation of the thiophene ring followed by its reaction with the pyrazole compound under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature and concentration .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)pyrazole: Lacks the thiophene ring, making it less versatile in certain applications.
1-Methyl-5-(thiophen-2-yl)pyrazole: Does not have the trifluoromethyl group, which affects its lipophilicity and biological activity.
Uniqueness: 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole is unique due to the presence of both the thiophene and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in the synthesis of novel materials and bioactive molecules .
Properties
IUPAC Name |
1-methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2S/c1-14-6(7-3-2-4-15-7)5-8(13-14)9(10,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLXDLYHXVHVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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